molecular formula C24H28N2O2 B5590622 7-methoxy-3-[(3-methoxy-1-piperidinyl)methyl]-2-(3-methylphenyl)quinoline

7-methoxy-3-[(3-methoxy-1-piperidinyl)methyl]-2-(3-methylphenyl)quinoline

Cat. No.: B5590622
M. Wt: 376.5 g/mol
InChI Key: XPLSHYBTFIYQQQ-UHFFFAOYSA-N
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Description

7-methoxy-3-[(3-methoxy-1-piperidinyl)methyl]-2-(3-methylphenyl)quinoline is a useful research compound. Its molecular formula is C24H28N2O2 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.215078140 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Large-Scale Manufacturing

Quinoline derivatives are crucial intermediates for the production of pharmaceutically active compounds. A study by Bänziger et al. (2000) demonstrates an efficient large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, showcasing the potential for high-yield production of quinoline-based pharmaceuticals (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Antibacterial and Cytotoxic Activities

Chen et al. (2001) synthesized and evaluated a number of 7-substituted quinolone derivatives, finding significant antibacterial activity against resistant bacterial strains, suggesting a promising avenue for drug development (Chen, Fang, Sheu, Hsu, & Tzeng, 2001).

Anticorrosive Properties

Quinoline derivatives are also recognized for their anticorrosive properties. Verma, Quraishi, and Ebenso (2020) reviewed the effectiveness of quinoline and its derivatives as anticorrosive materials, highlighting their potential in protecting metals from corrosion due to their ability to form stable chelating complexes (Verma, Quraishi, & Ebenso, 2020).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological target. Some quinoline derivatives have been found to have anticancer, antimicrobial, and other activities .

Safety and Hazards

The safety and hazards associated with a specific quinoline derivative would depend on its exact structure. Some quinoline derivatives may have toxic effects, while others may be relatively safe .

Future Directions

Future research on quinoline derivatives could involve the synthesis of new derivatives, investigation of their biological activities, and development of drugs based on these compounds .

Properties

IUPAC Name

7-methoxy-3-[(3-methoxypiperidin-1-yl)methyl]-2-(3-methylphenyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-17-6-4-7-19(12-17)24-20(15-26-11-5-8-22(16-26)28-3)13-18-9-10-21(27-2)14-23(18)25-24/h4,6-7,9-10,12-14,22H,5,8,11,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLSHYBTFIYQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C3C=CC(=CC3=N2)OC)CN4CCCC(C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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